

In-Depth Technical Guide to CAS 899822-97-0: Spectroscopic Data and Synthesis

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Compound of Interest

Compound Name: 3-Nitro-1-(4-octylphenyl)propan-1-one

Cat. No.: B562172

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic context for the chemical compound identified by CAS number 899822-97-0. The compound, chemically named **3-Nitro-1-(4-octylphenyl)propan-1-one**, is a known intermediate in the synthesis of impurities related to Fingolimod, a significant immunomodulating drug.[1] While comprehensive experimental spectroscopic data for this specific compound is not readily available in public databases, this guide compiles the available information, including predicted data and a description of its synthesis, to support research and development activities.

Chemical Structure and Properties

- CAS Number: 899822-97-0
- Chemical Name: **3-Nitro-1-(4-octylphenyl)propan-1-one**
- Molecular Formula: C₁₇H₂₅NO₃
- Molecular Weight: 291.39 g/mol

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, IR, and Mass Spectrometry) for **3-Nitro-1-(4-octylphenyl)propan-1-one** is not publicly available. However, a predicted ¹³C NMR

spectrum has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (Predicted)

The following table summarizes the predicted chemical shifts for the carbon atoms in **3-Nitro-1-(4-octylphenyl)propan-1-one**. This data can serve as a reference for the analysis of experimentally obtained spectra.

Atom Number	Predicted Chemical Shift (ppm)
1	197.5
2	40.5
3	71.5
4	134.5
5, 9	129.0
6, 8	128.5
7	145.0
1'	36.0
2'	31.9
3'	29.5
4'	29.4
5'	29.3
6'	29.2
7'	22.7
8'	14.1

Predicted data should be used as a guide and confirmed with experimental results.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

As of the latest information, experimental IR and MS data for CAS 899822-97-0 have not been published in publicly accessible literature. Researchers requiring this data may need to perform their own analyses or contact commercial suppliers who may have this information as part of their quality control documentation.

Experimental Protocols

The acquisition of spectroscopic data for **3-Nitro-1-(4-octylphenyl)propan-1-one** would follow standard laboratory procedures.

NMR Spectroscopy (General Protocol)

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (General Protocol)

- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
- **Analysis:** Acquire the mass spectrum in a positive or negative ion mode, depending on the compound's properties.

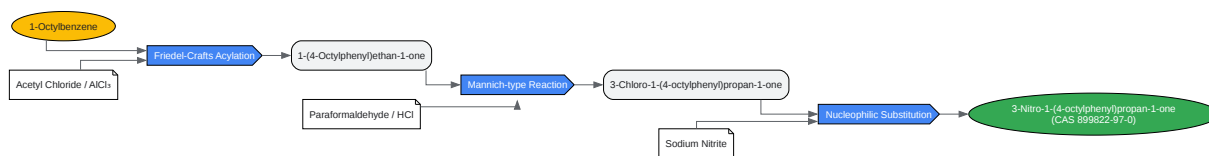
- Data Interpretation: Analyze the resulting spectrum to determine the molecular weight and fragmentation pattern of the compound.

Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one

This compound is an intermediate in the synthesis of Fingolimod impurities.[1] The synthesis involves a two-step process starting from 1-octylbenzene.

Experimental Workflow

The synthesis proceeds via Friedel-Crafts acylation followed by a substitution reaction.

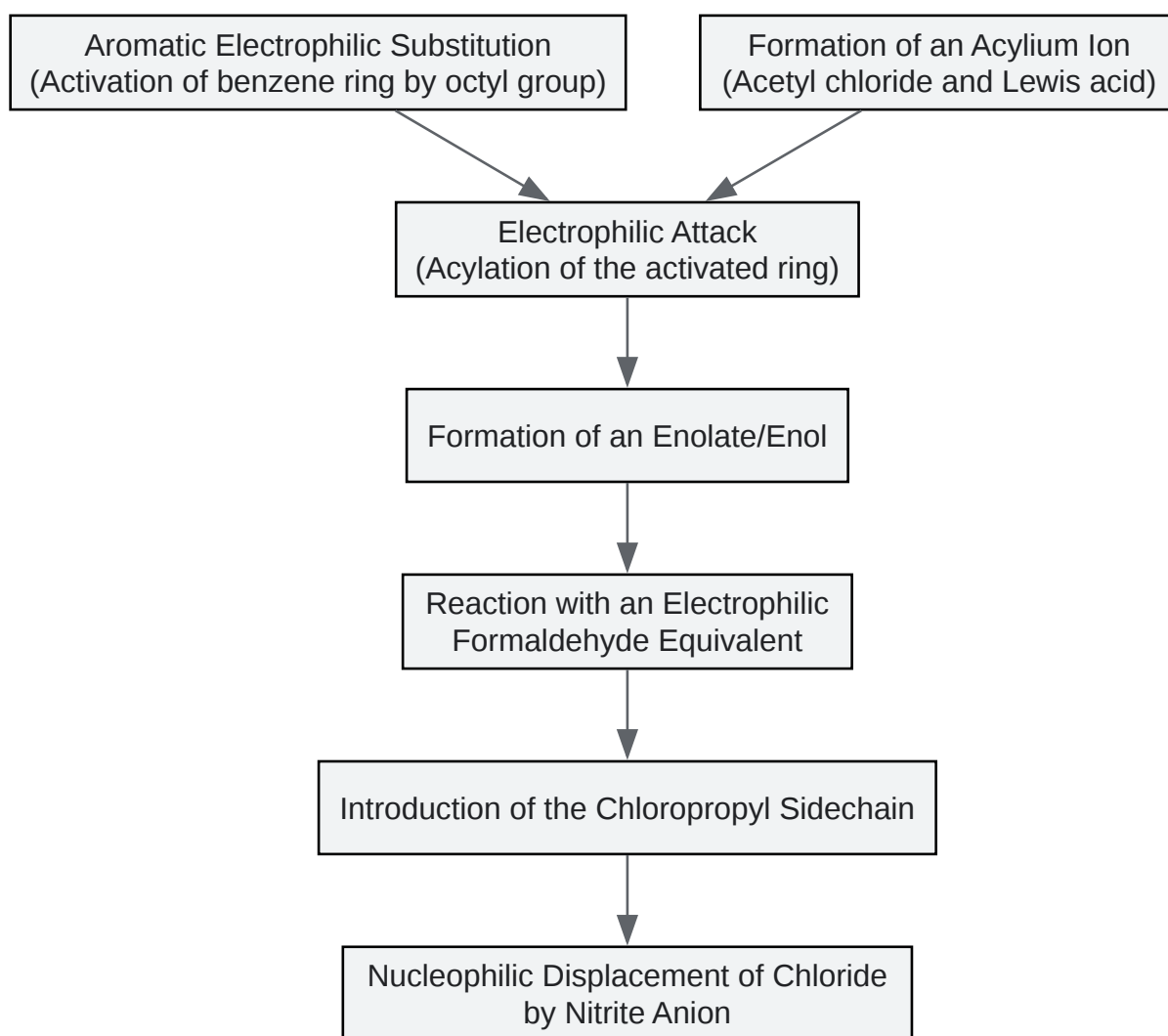


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Caption: Synthetic pathway to **3-Nitro-1-(4-octylphenyl)propan-1-one**.

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of functional group transformations.



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Caption: Key chemical principles in the synthesis of the target compound.

This guide provides the currently available technical information on CAS 899822-97-0.

Researchers are encouraged to perform their own analytical characterization to obtain detailed experimental spectroscopic data. The provided synthetic context and predicted data serve as a valuable resource for those working with this compound in the field of drug development and organic synthesis.

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References

- 1. derpharmachemica.com [derpharmachemica.com]
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